molecular formula C13H9N3O4 B6498557 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methyl-1,2-oxazole-5-carboxamide CAS No. 946257-19-8

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B6498557
CAS No.: 946257-19-8
M. Wt: 271.23 g/mol
InChI Key: QOFYDUVUWFMFOB-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methyl-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a phthalimide (isoindole-1,3-dione) core linked via an amide bond to a 3-methyl-1,2-oxazole-5-carboxamide moiety. This structure combines two pharmacologically relevant motifs:

  • Phthalimide: Known for anti-inflammatory, anticancer, and kinase-inhibitory properties.
  • 1,2-Oxazole: A heterocycle frequently used in drug design due to its metabolic stability and hydrogen-bonding capabilities.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O4/c1-6-4-10(20-16-6)13(19)14-7-2-3-8-9(5-7)12(18)15-11(8)17/h2-5H,1H3,(H,14,19)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFYDUVUWFMFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methyl-1,2-oxazole-5-carboxamide (Target) C₁₃H₁₀N₃O₄⁺ ~278.24 Phthalimide core + 3-methyl-1,2-oxazole carboxamide
N-(4-acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide C₁₃H₁₂N₂O₃ 252.25 Acetylphenyl substituent instead of phthalimide; simpler carboxamide
N-(1,3-dioxo-isoindol-5-yl)piperazine-1-sulfonamide C₁₂H₁₄N₄O₄S 334.33 Phthalimide core + piperazine sulfonamide (vs. oxazole carboxamide)
N-{[3-(5-Methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazole-5-carboxamide C₁₀H₉N₇O₃ 275.23 Triazole + oxadiazole + oxazole heterocycles; lacks phthalimide

Pharmacological Implications

  • Oxazole Carboxamides : The N-(4-acetylphenyl) analog () shares the oxazole carboxamide group, which may enhance metabolic stability compared to ester-containing analogs .

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